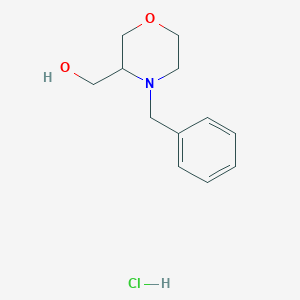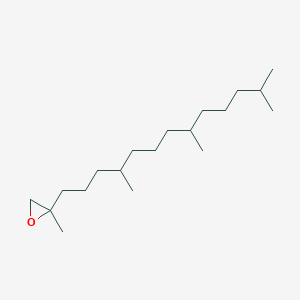
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and a long alkyl chain with multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-Methyl-2-(4,8,12-trimethyltridecyl)alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as titanium silicalite-1 (TS-1) catalysts, can be employed to facilitate the epoxidation reaction, providing a more sustainable and cost-effective approach.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Diols: Formed through ring-opening oxidation.
Alcohols: Resulting from reduction reactions.
Functionalized Derivatives: Produced via nucleophilic substitution.
Applications De Recherche Scientifique
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its biological activity and its use in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(4,8,12-trimethyltridecyl)chroman: Shares a similar alkyl chain structure but contains a chroman ring instead of an oxirane ring.
2-Methyl-2-(4,8,12-trimethyltridecyl)benzene: Another related compound with an aromatic benzene ring.
Uniqueness
2-Methyl-2-(4,8,12-trimethyltridecyl)oxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity, such as in the synthesis of epoxide-containing polymers and in geochemical biomarker studies.
Propriétés
Formule moléculaire |
C19H38O |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-methyl-2-(4,8,12-trimethyltridecyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20-19/h16-18H,6-15H2,1-5H3 |
Clé InChI |
JCBKDEPTGAMOKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC1(CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


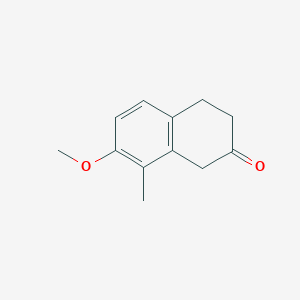
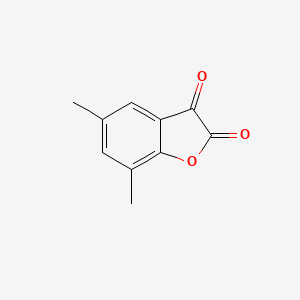


![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
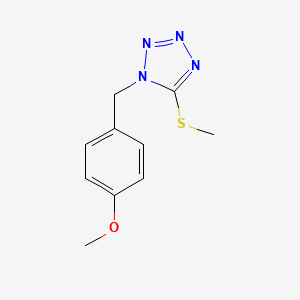
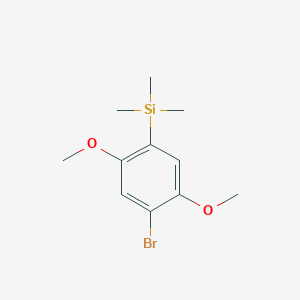
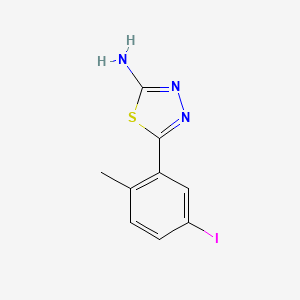
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
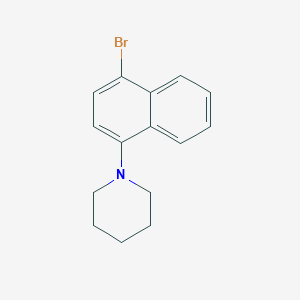
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)


